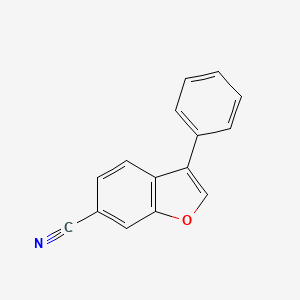

6-Cyano-3-phenylbenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9NO |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

3-phenyl-1-benzofuran-6-carbonitrile |

InChI |

InChI=1S/C15H9NO/c16-9-11-6-7-13-14(10-17-15(13)8-11)12-4-2-1-3-5-12/h1-8,10H |

InChI Key |

JXCHDDZLSKXHNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C2C=CC(=C3)C#N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 6 Cyano 3 Phenylbenzofuran and Benzofuran Derivatives

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. In benzofurans, the furan (B31954) ring is generally more susceptible to electrophilic attack than the benzene (B151609) ring due to its higher electron density. The position of substitution is directed by the existing substituents. For 3-substituted benzofurans, electrophilic attack typically occurs at the C2 position. The presence of the electron-withdrawing cyano group at the C6 position of 6-Cyano-3-phenylbenzofuran is expected to deactivate the benzene ring towards electrophilic substitution, further favoring attack on the furan ring.

Friedel-Crafts Reactions

Friedel-Crafts reactions, such as acylation and alkylation, are fundamental for forming carbon-carbon bonds on aromatic rings. In the case of benzofuran (B130515) derivatives, acylation is a common transformation. For 3-phenylbenzofuran (B8811988) derivatives, Friedel-Crafts acylation is anticipated to proceed at the C2 position, the most nucleophilic site on the furan ring. The reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Table 1: Expected Products of Friedel-Crafts Acylation of 3-Phenylbenzofuran Derivatives

| Starting Material | Reagent | Catalyst | Expected Product |

| 3-Phenylbenzofuran | Acetyl chloride | AlCl₃ | 2-Acetyl-3-phenylbenzofuran |

| 6-Cyano-3-phenylbenzofuran | Acetyl chloride | AlCl₃ | 2-Acetyl-6-cyano-3-phenylbenzofuran |

Formylation Reactions

Formylation, the introduction of a formyl group (-CHO), is another important electrophilic substitution reaction. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction employs a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which acts as the electrophile.

For 3-substituted benzofurans, formylation also preferentially occurs at the C2 position. For instance, the Vilsmeier formylation of 3-phenyl-5,7-dimethoxybenzo[b]furan yields the corresponding 2-carbaldehyde derivative. google.com Therefore, it is highly probable that the Vilsmeier-Haack formylation of 6-Cyano-3-phenylbenzofuran would yield 6-Cyano-3-phenylbenzofuran-2-carbaldehyde. The cyano group at C6 is not expected to interfere with the regioselectivity of the formylation on the furan ring.

Table 2: Expected Products of Formylation of 3-Phenylbenzofuran Derivatives

| Starting Material | Reagents | Expected Product |

| 3-Phenylbenzofuran | POCl₃, DMF | 3-Phenylbenzofuran-2-carbaldehyde |

| 6-Cyano-3-phenylbenzofuran | POCl₃, DMF | 6-Cyano-3-phenylbenzofuran-2-carbaldehyde |

Nucleophilic Reactions

The presence of the electron-withdrawing cyano group at the C6 position can influence the susceptibility of the benzofuran ring to nucleophilic attack. While the furan ring is generally electron-rich, the cyano group can activate the benzene ring towards nucleophilic aromatic substitution, although this typically requires strong activation and forcing conditions.

Reactions with Cyanoacetates

Reactions of heterocyclic compounds with cyanoacetates, such as ethyl cyanoacetate (B8463686), often lead to the formation of more complex heterocyclic systems through condensation and cyclization reactions. The reactivity depends on the nature of the heterocyclic substrate and the reaction conditions. For instance, 2-aryl-1,4-benzoquinones react with cyanoacetic esters to form benzodifuran derivatives. rsc.org

In the context of 6-Cyano-3-phenylbenzofuran, a reaction with a cyanoacetate could potentially proceed via a few pathways, although no specific examples are documented. One possibility is a nucleophilic attack of the cyanoacetate enolate on the benzofuran ring, potentially at a position activated by the cyano group. However, a more likely scenario, if the benzofuran were appropriately functionalized (e.g., with a leaving group), would be a nucleophilic substitution reaction. Given the provided outline, a direct reaction of 6-Cyano-3-phenylbenzofuran with cyanoacetates is speculative without further functionalization.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The aromatic nature of the benzofuran system generally makes it a reluctant participant in Diels-Alder reactions as a diene. However, under certain conditions or with specific substitution patterns, benzofuran derivatives can undergo cycloaddition.

Inverse-Electron-Demand Hetero-Diels-Alder Cycloaddition

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile. researchgate.net This is in contrast to the normal-demand Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The presence of electron-withdrawing groups on the diene lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. researchgate.net

The 6-cyano group in 6-Cyano-3-phenylbenzofuran is strongly electron-withdrawing, which in principle could lower the LUMO of the benzofuran system, making it a potential candidate for an IEDDA reaction. In such a scenario, the benzofuran would act as the diene component, reacting with an electron-rich dienophile like an enol ether or an enamine. The diene system could be the furan ring itself, although its aromaticity presents a significant energy barrier to overcome. It is more plausible that a derivative where the furan ring is part of a less aromatic diene system would be more reactive. For example, aza-sulfonyl-1-aza-1,3-butadienes bearing an electron-poor aromatic ring with a cyano group have been shown to participate in aza-IEDDA reactions. nih.gov This suggests that a suitably modified benzofuran scaffold containing a cyano group could potentially undergo such transformations. However, there are no specific literature reports of 6-Cyano-3-phenylbenzofuran itself acting as a diene in an IEDDA reaction.

Photochemical Reactions and Dimerization Pathways

The photochemical behavior of benzofuran derivatives often involves dimerization, where two molecules combine upon exposure to light. The specific products and pathways can be influenced by the substituents on the benzofuran ring.

The photochemical reaction of benzofuran with 2-(1-pyridyl)benzofuran leads to the formation of cross-dimers. rsc.org This reaction is believed to proceed through an excited singlet state of benzofuran. rsc.orgrsc.org In a different scenario, the light-induced deazotization of 3-diazo-3H-benzofuran-2-one results in a facile (CO)-O bond cleavage, yielding 6-(oxoethenylidene)-2,4-cyclohexadien-1-one. nih.gov This intermediate is highly reactive and can undergo dimerization in hexane (B92381) at a nearly diffusion-controlled rate to form products such as isoxindigo, coumestan, and a small amount of dibenzonaphthyrone. nih.gov

The study of photochemical codimerization of benzofurans has also been a subject of research, highlighting the complexity and potential for various reaction pathways. acs.org

Table 1: Examples of Photochemical Dimerization of Benzofuran Derivatives

| Reactants | Conditions | Products | Reference |

| Benzofuran and 2-(1-pyridyl)benzofuran | Photochemical reaction | Cross-dimers | rsc.orgrsc.org |

| 3-Diazo-3H-benzofuran-2-one | Light-induced deazotization in hexane | Isoxindigo, Coumestan, Dibenzonaphthyrone | nih.gov |

Redox Chemistry and Electrochemical Behavior

The redox chemistry of benzofuran derivatives is a significant area of study, with implications for their application in various fields, including materials science and pharmaceuticals. The electrochemical behavior, often investigated using techniques like cyclic voltammetry, reveals the mechanisms of electron transfer processes.

The electrooxidation of several structurally related benzofuran drugs, such as amiodarone (B1667116) and benziodarone, has been studied at carbon paste and platinum electrodes. tandfonline.com The oxidative mechanisms were proposed based on analyses of peak currents, potential-pH plots, and the number of electrons transferred. tandfonline.com The presence of substituents, such as carbon-iodine bonds, was found to influence the redox pattern of these molecules. tandfonline.com

Benzidine and its derivatives, which can be considered structurally related to certain substituted benzofurans, exhibit complex redox equilibria involving the transfer of up to two electrons in aqueous media. nih.gov The oxidation-reduction of these compounds is highly dependent on the pH of the medium. nih.gov

Recent research has also explored the use of heteroatom-centered anions as super-electron-donors to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.gov This involves single-electron-transfer (SET) processes, where the heteroatom anion transfers an electron to a 2-iodophenyl allenyl ether substrate. nih.gov

Ring-Opening and Ring-Modification Reactions

The benzofuran ring, while aromatic, can undergo ring-opening and modification reactions under specific conditions, providing pathways to novel molecular scaffolds. These transformations often involve the cleavage of the endocyclic carbon-oxygen bond.

Nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides has been developed as an efficient method to produce (E)-o-alkenylphenols. chinesechemsoc.org This process involves the cleavage of the inert endocyclic C-O bond, leading to dearomatization and skeletal transformation. chinesechemsoc.org Another nickel-catalyzed approach involves the reaction of benzofurans with silanes, which can selectively yield ortho-alkene-, alkyl silane-, or alkenyl silane-substituted phenol (B47542) derivatives. acs.org Mechanistic studies suggest these reactions proceed through Ni-H insertion and β-O elimination rather than direct oxidative addition of nickel(0) into the C-O bond. acs.orgresearchgate.net

Reductive cleavage of the C2-O bond in benzofuran can also be achieved without transition metal catalysts, for instance, by using lithium metal in the presence of an electron transfer catalyst to yield o-hydroxystyrene. kyoto-u.ac.jp Furthermore, an acid-catalyzed cascade process has been described for the cleavage of a benzofuran endocyclic C2-O bond, leading to the formation of fully substituted cyclopentenones. rsc.org

Mechanism Elucidation Studies (e.g., Iminium Ion Formation, ECEC Mechanism)

Understanding the detailed mechanisms of reactions involving benzofuran derivatives is crucial for controlling reaction outcomes and designing new synthetic strategies. Studies have focused on elucidating intermediates and reaction pathways, such as the formation of iminium ions and the operation of ECEC (Electrochemical-Chemical-Electrochemical) mechanisms.

The formation of an iminium ion intermediate has been proposed in several synthetic routes to benzofuran derivatives. For example, in a copper-catalyzed synthesis, the reaction is thought to proceed via the formation of an iminium ion, followed by the attack of a copper acetylide and subsequent intramolecular cyclization. nih.govacs.org

In the realm of electrochemistry, the ECEC mechanism describes a process with two consecutive electron transfers coupled by a homogeneous chemical reaction. um.es This mechanism is relevant to the electrochemical behavior of many organic compounds, including potentially complex benzofuran derivatives. The characteristics of the voltammetric response in an ECEC process depend on the kinetics and thermodynamics of the chemical step, as well as the relative formal potentials of the two redox couples. um.esresearchgate.netcam.ac.uk Convolutive cyclic voltammetry is a technique that can be used to analyze and determine the parameters of an ECEC mechanism. electrochemsci.org

Mechanistic studies have also been conducted on enantioselective reactions, such as the trapping of photochemically generated radicals by iminium ions, which involves an electron-relay mechanism. nih.gov These studies combine electrochemical, spectroscopic, and computational methods to understand the interplay between different catalytic cycles. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Cyano 3 Phenylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 6-Cyano-3-phenylbenzofuran, a combination of 1D and 2D NMR techniques would be employed to assign the signals of all hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of 6-Cyano-3-phenylbenzofuran is expected to show distinct signals corresponding to the protons on the benzofuran (B130515) core and the phenyl substituent. Based on data from analogous compounds like 2-(3-Hydroxyphenyl)benzofuran-6-carbonitrile, the signals for the benzofuran moiety can be predicted. google.com The protons of the C3-phenyl group will appear as a multiplet in the aromatic region, integrating to five protons. The proton at the C2 position is anticipated to be a singlet. The protons on the benzofuran nucleus (H4, H5, and H7) will exhibit characteristic splitting patterns due to their coupling relationships.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for 6-Cyano-3-phenylbenzofuran Predicted values are based on analysis of similar structures and general NMR principles.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H2 | ~7.8 - 8.0 | Singlet (s) | N/A |

| Phenyl-H | ~7.3 - 7.6 | Multiplet (m) | N/A |

| H4 | ~7.8 - 7.9 | Doublet (d) | J ≈ 8.5 |

| H5 | ~7.6 - 7.7 | Doublet (d) | J ≈ 8.5 |

¹³C NMR Spectroscopy (including DEPT-135)

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For 6-Cyano-3-phenylbenzofuran, there would be 15 distinct carbon signals. The cyano (C≡N) carbon is expected at the lower field end of the spectrum (~118-120 ppm), while the quaternary carbons of the benzofuran ring and the phenyl-substituted C3 would appear at various points in the aromatic region. A DEPT-135 experiment would be instrumental in distinguishing between CH and CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons would be absent.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 6-Cyano-3-phenylbenzofuran Predicted values are based on analysis of similar structures and general NMR principles.

| Carbon Atom | Predicted Chemical Shift (ppm) | DEPT-135 Signal |

|---|---|---|

| C2 | ~145 - 150 | Positive (CH) |

| C3 | ~125 - 130 | Quaternary (absent) |

| C3a | ~154 - 156 | Quaternary (absent) |

| C4 | ~126 - 128 | Positive (CH) |

| C5 | ~125 - 127 | Positive (CH) |

| C6 | ~106 - 108 | Quaternary (absent) |

| C7 | ~115 - 117 | Positive (CH) |

| C7a | ~155 - 157 | Quaternary (absent) |

| Phenyl-C (ipso) | ~130 - 132 | Quaternary (absent) |

| Phenyl-C (ortho, meta, para) | ~128 - 130 | Positive (CH) |

Other Advanced NMR Techniques (e.g., 2D NMR, HSQC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons, such as the H4-H5 system on the benzofuran ring. nist.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of 6-Cyano-3-phenylbenzofuran is expected to show several characteristic absorption bands. The most prominent of these would be the stretching vibration of the nitrile (C≡N) group. Other key signals would include those from the aromatic rings and the benzofuran ether linkage.

Table 3: Predicted Characteristic IR Absorption Bands for 6-Cyano-3-phenylbenzofuran

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Nitrile (C≡N) | Stretch | 2230 - 2220 | Sharp, Medium to Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium, Multiple Bands |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1270 - 1230 | Strong |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the cyano group, which are often strong in Raman spectra.

Mass Spectrometry (MS and HRESIMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

For 6-Cyano-3-phenylbenzofuran (C₁₅H₉NO), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would confirm the exact molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).

Table 4: Predicted Mass Spectrometry Data for 6-Cyano-3-phenylbenzofuran

| Ion Type | Formula | Calculated m/z |

|---|---|---|

| Molecular Ion [M]⁺ | C₁₅H₉NO | 219.0684 |

| [M+H]⁺ | C₁₅H₁₀NO⁺ | 220.0757 |

Standard electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak (m/z = 219) is expected to be prominent. Fragmentation would likely involve the loss of small, stable molecules such as carbon monoxide (CO) from the furan (B31954) ring and hydrogen cyanide (HCN) from the cyano group. Loss of the phenyl ring could also be observed.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems. ijprajournal.comupi.edu

The structure of 6-Cyano-3-phenylbenzofuran features an extended π-conjugated system encompassing the benzofuran core, the phenyl ring, and the cyano group. This extensive conjugation is expected to result in strong absorption bands in the UV region. libretexts.org Based on data from other phenyl-substituted benzofurans, multiple absorption maxima (λ_max) are anticipated. The presence of the cyano group, an electron-withdrawing group, can further influence the position and intensity of these bands, potentially causing a red shift (bathochromic shift) compared to the unsubstituted 3-phenylbenzofuran (B8811988). nih.gov

Table 5: Predicted UV-Vis Absorption Maxima for 6-Cyano-3-phenylbenzofuran (in a solvent like ethanol (B145695) or THF)

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | ~280 - 320 |

X-ray Crystallography (SC-XRD) and Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through single-crystal X-ray diffraction (SC-XRD), providing unequivocal evidence of a compound's structure, conformation, and intermolecular interactions. While specific crystallographic data for 6-Cyano-3-phenylbenzofuran is not extensively detailed in the reviewed literature, the analysis of closely related benzofuran derivatives by SC-XRD offers significant insight into the structural characteristics of this class of compounds.

The crystallographic analysis of benzofuran derivatives is a common practice to confirm their synthesized structures. For instance, the structure of derivatives like 6-Methyl-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine has been confirmed using this method, with detailed crystallographic data available through the Cambridge Crystallographic Data Centre (CCDC). nih.gov Such analyses typically involve mounting a suitable single crystal onto a diffractometer, collecting diffraction data at a controlled temperature, and solving the structure using established computational methods.

In a representative example of a related heterocyclic compound's analysis, a colorless, block-shaped crystal was mounted on a Bruker D8 Venture Photon II diffractometer at a temperature of 173(2) K. rsc.org The data was collected using a micro-focus Cu radiation source (Kα = 1.54178Å). rsc.org This process allows for the determination of key crystallographic parameters, including the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom within the unit cell. These parameters define the crystal lattice and the packing of molecules in the solid state. The analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, is also a critical aspect of the study, revealing how molecules self-assemble in the crystal. researchgate.net Although the specific crystal structure of 6-Cyano-3-phenylbenzofuran is not provided, the general methodology and the type of data obtained are exemplified by the analysis of its analogs.

Table 1: Representative Crystallographic Data for a Benzofuran Derivative As specific data for 6-Cyano-3-phenylbenzofuran is not available, this table presents data for a related compound to illustrate the type of information obtained from SC-XRD.

| Parameter | Value (for a representative derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 1878.5 |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation type | Cu Kα |

| Wavelength (Å) | 1.54178 |

Note: The data in this table are illustrative for a related benzofuran derivative and not for 6-Cyano-3-phenylbenzofuran itself. The values are representative of typical crystallographic parameters.

Fluorescence and Photoluminescence Spectroscopy

The photophysical properties of benzofuran derivatives are of significant interest, particularly their fluorescence, which makes them candidates for applications in materials science and as biological probes. nih.govresearchgate.net The 3-phenylbenzofuran scaffold, often found in fluorescent compounds, can exhibit notable emission properties influenced by substituents on the benzofuran ring and the phenyl group.

Studies on related benzofuran structures reveal that they can be highly fluorescent. For example, a preliminary investigation into 2-Phenyl-3-(phenylethynyl)benzofuran, a structurally related compound, showed distinct absorption maxima at 306 nm and 320 nm in chloroform (B151607). thieme-connect.com Upon excitation at either of these wavelengths, the compound exhibited an emission maximum at 355 nm, indicating its fluorescent nature. thieme-connect.com The fluorescence properties, including quantum yield and Stokes shift, are sensitive to the molecular structure and the solvent environment. researchgate.net

The introduction of a cyano (-CN) group, which is a strong electron-withdrawing group, at the C-6 position of the 3-phenylbenzofuran core is expected to significantly modulate its electronic and photophysical properties. Electron-withdrawing groups can influence the intramolecular charge transfer (ICT) character of the excited state, which often leads to changes in the emission wavelength and intensity. While specific spectral data for 6-Cyano-3-phenylbenzofuran is not detailed in the provided search results, the photophysical properties of various functionalized benzofurans have been explored. For instance, certain 2-arylbenzofuran derivatives have been noted for their biological and photophysical characteristics. thieme-connect.com The interaction of some benzofuran derivatives with biological macromolecules like DNA has also been investigated using fluorescence spectroscopy, where changes in emission intensity can indicate binding events. nih.gov

Table 2: Photophysical Data of a Representative Fluorescent Benzofuran Derivative

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| 2-Phenyl-3-(phenylethynyl)benzofuran | Chloroform | 306, 320 | 355 |

Note: This table presents data for a fluorescent derivative of benzofuran to illustrate the typical photophysical characteristics. thieme-connect.com

Electronic and Photophysical Properties of 6 Cyano 3 Phenylbenzofuran and Its Derivatives

Electronic Energy Levels and Band Gaps (HOMO-LUMO)

The electronic properties of benzofuran (B130515) derivatives are significantly influenced by their molecular structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy gap, are crucial in determining the electronic and optical characteristics of these compounds.

Theoretical calculations, such as those using density functional theory (DFT), have been employed to understand the electronic structure of benzofuran derivatives. For instance, in a study of (Z)-4-(2-(benzofuran-2-yl)-1-cyanovinyl)benzonitrile, the benzonitrile (B105546) group acts as the acceptor moiety while the benzofuran group serves as the donor. nih.gov The HOMO-LUMO transition in such donor-acceptor systems corresponds to a charge transfer excitation. nih.gov

The HOMO and LUMO energy levels of conjugated polymers based on thienyl-diketopyrrolopyrrole (DPP) have been shown to be influenced by thermal treatment and the presence of protecting groups. Removal of Boc-protecting groups generally leads to higher HOMO and lower LUMO levels, resulting in a smaller HOMO-LUMO gap. uni-koeln.de This is attributed to the reconditioning of strong hydrogen bonding, leading to a more ordered structure and stronger π-π* interactions between polymer chains. uni-koeln.de

The table below presents the calculated HOMO and LUMO energy levels and the corresponding energy gaps for selected benzofuran derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| (Z)-4-(2-(benzofuran-2-yl)-1-cyanovinyl)benzonitrile | - | - | - |

| P-Boc-ThDPP1 | -5.44 {-3.52} | - | 1.92 |

| P-Boc-ThDPP4 | -5.38 {-3.60} | - | 1.78 |

| P-Boc-ThDPP4 (after thermal treatment) | -5.22 {-3.80} | - | 1.42 |

Absorption and Emission Characteristics

The absorption and emission of light by 6-cyano-3-phenylbenzofuran and its derivatives are key to their potential use in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The absorption spectra of benzofuran derivatives are characterized by distinct absorption maxima. For example, a benzofuran derivative synthesized via palladium nanoparticle catalysis exhibits two absorption maxima at 306 nm and 320 nm in chloroform (B151607). thieme-connect.com

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a notable feature of some benzofuran derivatives. This phenomenon is often associated with a significant change in the dipole moment upon electronic excitation. For instance, the presence of a nitro (-NO2) substituent in a benzofuran derivative can lead to significant solvatochromic shifts, indicating an enhanced polarity of the charge transfer state. nih.gov In contrast, substituents like -NHCH3, -OH, and -OCH3 may not induce significant shifts compared to an amino (-NH2) group. nih.gov

The table below summarizes the absorption maxima of a selected benzofuran derivative in a specific solvent.

| Compound | Solvent | Absorption Maxima (λ_max, nm) |

| Benzofuran derivative 2 | Chloroform | 306, 320 |

Table 2: Absorption Maxima of a Benzofuran Derivative. thieme-connect.com

Upon excitation, these compounds can emit light, and the characteristics of this emission are crucial for their application as luminogens. The emission maximum for the aforementioned benzofuran derivative in chloroform is observed at 355 nm. thieme-connect.com

The fluorescence quantum yield (Φfl), a measure of the efficiency of the emission process, is a critical parameter. Linear benzofuran derivatives with a vinylene linker have been reported to exhibit consistently high quantum yields, often exceeding 50% in both solution and the crystalline state. researchgate.netnih.gov However, their cyanovinylene counterparts tend to be weakly emissive in solution, with quantum yields often below 2%. researchgate.netnih.gov

The introduction of different substituents can significantly impact the quantum yield. For example, benzofuran annulation has been shown to enhance the quantum yield in most solvents, while the addition of a methyl group can reduce it. researchgate.net

A fascinating property of some benzofuran derivatives, particularly the cyanovinylene-containing compounds, is the significant enhancement of their emission in the solid state. researchgate.netnih.gov This phenomenon, often referred to as aggregation-induced emission (AIE) or solid-state emission enhancement, is attributed to the restriction of intramolecular motion (RMM) in the aggregated or solid state. nih.govacs.org In solution, these molecules can undergo non-radiative decay through molecular vibrations and rotations, which quenches fluorescence. nih.gov In the solid state, these motions are suppressed, leading to a dramatic increase in emission intensity. researchgate.netnih.govnih.gov

For cyanovinylene benzofurans, a 15-fold increase in emission has been observed in the solid state compared to solution. researchgate.netnih.gov This enhancement is also seen in aggregates formed in solvent mixtures, such as a 90 vol% methanol/water mixture, where a 6-fold increase was noted. researchgate.netnih.gov The specific intermolecular contacts and packing in the crystal lattice play a crucial role in suppressing non-radiative decay pathways. nih.gov For instance, the absence of π-π stacking, which can be an efficient fluorescence quenching pathway, is beneficial for high solid-state emission. nih.gov

Charge Transfer Properties (Intramolecular Charge Transfer)

The presence of both electron-donating (e.g., benzofuran) and electron-withdrawing (e.g., cyano) groups within the same molecule gives rise to intramolecular charge transfer (ICT) characteristics. Upon photoexcitation, an electron can move from the donor to the acceptor part of the molecule, creating a charge-separated excited state. This ICT process is fundamental to the electronic and photophysical properties of these compounds.

The efficiency and nature of the ICT can be modulated by the specific donor and acceptor groups and the linker connecting them. In some designs, an electron-rich benzofuran and an electron-deficient ynone group are placed in close proximity using a naphthalene (B1677914) spacer, leading to efficient through-space charge transfer, which is evidenced by distinct CT bands in the visible region of their absorption and emission spectra. rsc.org The charge transfer excitation generally corresponds to the HOMO-LUMO transition. nih.gov

Linear and Non-Linear Optical (NLO) Properties

Benzofuran derivatives, particularly those with a donor-π-acceptor (D-π-A) structure, are promising materials for non-linear optical (NLO) applications. These materials can exhibit a large second-order NLO response, which is crucial for technologies like electro-optic modulation. nih.gov

The benzonitrile group is a common acceptor moiety in NLO chromophores. nih.gov Theoretical and experimental studies on composites of benzonitrile derivatives embedded in a polymer matrix have been conducted to investigate their NLO properties. nih.gov The substitution of an amino group with a nitro group in a benzofuran derivative has been shown to significantly affect the NLO properties. nih.gov In contrast, -NHCH3, -OH, and -OCH3 substituents did not cause significant changes in the NLO response compared to the -NH2 group. nih.gov

Electrochemical Properties (e.g., Cyclic Voltammetry)

The electrochemical behavior of benzofuran derivatives is a critical aspect for their application in electronic devices, providing insights into their frontier molecular orbital (HOMO and LUMO) energy levels. Cyclic voltammetry (CV) is a principal technique employed to investigate these properties. In a typical CV experiment, the material is subjected to a linearly varying potential, and the resulting current is measured. The oxidation and reduction potentials obtained from the voltammogram are then used to estimate the HOMO and LUMO energy levels, respectively.

The HOMO and LUMO levels are crucial in determining the charge injection and transport capabilities of a material in an organic electronic device. niscpr.res.in For example, in organic light-emitting diodes (OLEDs), the alignment of the HOMO and LUMO levels of the emissive material with the work functions of the anode and cathode is essential for efficient charge injection. niscpr.res.in

The general principles of using cyclic voltammetry to determine these energy levels are well-established. upb.ro The onset potentials from the CV curves are correlated to the HOMO and LUMO energies using empirical relationships, often referencing a standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple. canterbury.ac.nz

Below is a table illustrating representative electrochemical data for a series of donor-acceptor-donor systems based on diaryloxadiazole and benzofuran, demonstrating how HOMO and LUMO levels are derived from cyclic voltammetry.

| Compound | Onset Oxidation Potential (Eox, V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|---|

| Benzmox-1 | 2.03 | -6.43 | -3.14 | 3.29 |

| Benzmox-2 | 1.94 | -6.34 | -3.12 | 3.22 |

| Benzmox-3 | 1.74 | -6.14 | -2.98 | 3.16 |

| Benzmox-4 | 1.25 | -5.65 | -2.69 | 2.96 |

Data sourced from a study on diaryloxadiazole-benzofuran conjugates. niscpr.res.in

Structure-Property Relationships: Influence of Substituents (e.g., cyano, phenyl) on Electronic and Photophysical Behavior

The electronic and photophysical properties of the benzofuran scaffold are highly tunable through the strategic placement of various substituent groups. The nature and position of these substituents, such as the cyano and phenyl groups in 6-Cyano-3-phenylbenzofuran, play a pivotal role in modulating the molecule's HOMO and LUMO energy levels, absorption and emission spectra, and quantum yields.

The introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic distribution within the benzofuran system. This, in turn, influences the intramolecular charge transfer (ICT) character of the molecule, which is often responsible for its unique photophysical phenomena.

Influence of the Cyano Group:

The cyano (-CN) group is a strong electron-withdrawing group. When attached to the benzofuran ring, it is expected to lower both the HOMO and LUMO energy levels. This effect is due to the inductive and resonance effects of the nitrile functionality. The lowering of the LUMO level is particularly significant, which can enhance the electron-accepting properties of the molecule. This can be beneficial in applications requiring good electron transport materials. The presence of a cyano group can also influence the emission properties, sometimes leading to enhanced fluorescence in the solid state due to the suppression of non-radiative decay pathways through intermolecular interactions like hydrogen bonding involving the nitrile nitrogen. beilstein-journals.org

Influence of the Phenyl Group:

The phenyl group at the 3-position of the benzofuran ring extends the π-conjugation of the system. This extension generally leads to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted benzofuran core. The degree of this shift is dependent on the dihedral angle between the phenyl ring and the benzofuran plane. A more planar conformation allows for more effective π-conjugation, resulting in a smaller HOMO-LUMO gap and longer wavelength absorption and emission. physchemres.org However, steric hindrance can cause a twist between the two rings, which can disrupt the conjugation and lead to a blue shift in the spectra. beilstein-journals.org The phenyl group can also serve as a site for further functionalization, allowing for fine-tuning of the molecule's properties.

The following table summarizes the photophysical properties of some benzofuran derivatives, illustrating the impact of different substituents on their absorption and emission characteristics.

| Compound Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| Benzophospholo[3,2-b]indole derivative (BPI) | 355 | 449 | - | 0.50-0.72 |

| Benzophospholo[3,2-b]benzofuran derivative (BPBF) | - | - | - | 0.84-0.90 |

Data for BPI and BPBF derivatives from a study on ladder-type π-conjugated compounds. mdpi.com

Theoretical and Computational Studies on 6 Cyano 3 Phenylbenzofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. physchemres.orgresearchgate.net DFT calculations for 6-Cyano-3-phenylbenzofuran typically employ hybrid functionals, such as B3LYP, combined with basis sets like 6-311G(d,p) or 6-31G(d,p), to model its various properties. physchemres.orgresearchgate.netbhu.ac.inresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For benzofuran (B130515) derivatives, DFT has been shown to predict geometric parameters like bond lengths and angles that are in good agreement with experimental data obtained from X-ray crystallography. physchemres.org The optimization of 6-Cyano-3-phenylbenzofuran would reveal a pseudo-planar structure for the benzofuran core, with a specific dihedral angle defining the twist of the phenyl group at the 3-position relative to the benzofuran plane. physchemres.org

Following optimization, vibrational analysis is performed. This calculation confirms that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. It also predicts the molecule's infrared (IR) spectrum, where calculated harmonic wavenumbers correspond to specific vibrational modes, such as C-H stretching, C≡N stretching of the cyano group, and C=C stretching within the aromatic rings. researchgate.net

Below is a table of representative bond lengths for the core benzofuran structure, as computational data specific to the 6-cyano derivative is not widely published. These values are based on DFT calculations of similar benzofuran compounds.

| Bond | Typical Calculated Bond Length (Å) |

|---|---|

| O1-C2 | 1.37 |

| C2-C3 | 1.36 |

| C3-C3a | 1.44 |

| C7a-O1 | 1.38 |

Frontier Molecular Orbital (FMO) theory is used to understand the chemical reactivity and electronic transitions of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, a critical parameter that indicates the molecule's kinetic stability and polarizability. researchgate.net

For 6-Cyano-3-phenylbenzofuran, the HOMO is expected to be distributed primarily over the electron-rich benzofuran ring system and the phenyl substituent, while the LUMO would likely show significant density on the benzofuran moiety and the electron-withdrawing cyano group. A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. researchgate.net In related benzofuran-cyanovinyl derivatives, the positioning of the cyano group significantly influences the energy gap. researchgate.net

| Parameter | Illustrative Value (eV) for a Benzofuran Derivative |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.2 |

Note: The values are illustrative, based on data for related benzofuran derivatives studied with DFT. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding within a molecule. wikipedia.org It examines charge transfer, hybridization, and intramolecular delocalization effects by analyzing interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.delongdom.org The stabilization energy, E(2), associated with a donor-acceptor interaction quantifies the extent of electron delocalization.

In 6-Cyano-3-phenylbenzofuran, significant interactions would be expected between the lone pair orbitals (LP) of the furan's oxygen atom and the antibonding orbitals (π*) of the adjacent C=C bonds, indicating electron delocalization within the benzofuran ring. Furthermore, interactions involving the π orbitals of the phenyl ring and the cyano group would reveal the extent of electronic communication across the entire molecule.

Natural Population Analysis, which is a component of the NBO method, calculates the charge distribution on each atom. uni-muenchen.de This analysis provides insight into the electrostatic nature of the molecule. For 6-Cyano-3-phenylbenzofuran, the oxygen atom in the benzofuran ring and the nitrogen atom of the cyano group are expected to carry significant negative charges due to their high electronegativity. Conversely, the carbon atoms attached to them, as well as the hydrogen atoms, would exhibit positive charges. This charge distribution is crucial for understanding intermolecular interactions.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. bhu.ac.in It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential values. researchgate.net Red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent neutral or weakly interacting regions.

For 6-Cyano-3-phenylbenzofuran, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the cyano group and the oxygen atom of the furan (B31954) ring, identifying these as the primary sites for electrophilic interactions. bhu.ac.in Positive potential (blue) would be concentrated around the hydrogen atoms. bhu.ac.in

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of electronic excited states. rsc.org This method is widely used to predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. researchgate.net

By calculating the transition energies and oscillator strengths for excitations from the ground state to various excited states, TD-DFT can identify the major absorption bands. For 6-Cyano-3-phenylbenzofuran, the main absorption bands in the UV-Vis spectrum would likely correspond to π→π* transitions. The analysis would reveal that the most significant electronic transition is from the HOMO to the LUMO, often characterized as an intramolecular charge transfer (ICT) from the electron-donating benzofuran-phenyl portion to the electron-withdrawing cyano moiety. researchgate.net

Prediction of Absorption and Emission Spectra

No specific theoretical studies predicting the absorption and emission spectra of 6-Cyano-3-phenylbenzofuran using methods such as Time-Dependent Density Functional Theory (TD-DFT) have been found in the public literature. Such studies are crucial for understanding the photophysical properties of a compound and assessing its potential for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes.

Charge Transfer Characteristics in Excited States

Detailed analysis of intramolecular charge transfer (ICT) in the excited states of 6-Cyano-3-phenylbenzofuran has not been reported. The presence of the electron-donating phenyl group and the electron-withdrawing cyano group suggests potential for significant ICT, a key characteristic for developing materials with nonlinear optical (NLO) properties. africaresearchconnects.comacs.org However, without specific computational studies, the nature and extent of this charge transfer remain speculative.

Reorganization Energy Calculations

There is no available research detailing the reorganization energy calculations for 6-Cyano-3-phenylbenzofuran. These calculations are essential for predicting the charge transport properties of a material, which is a critical parameter for its use in organic electronics.

Theoretical Studies of Linear and Non-Linear Optical Properties

While the general class of benzofuran derivatives has been investigated for NLO properties, specific theoretical calculations of the linear polarizability (α) and hyperpolarizabilities (β, γ) for 6-Cyano-3-phenylbenzofuran are not documented. physchemres.orgresearchgate.net Such studies, often employing DFT, are fundamental to designing and screening molecules for advanced photonic and optoelectronic applications. nih.govacs.org For instance, studies on other benzofuran derivatives have shown that the strategic placement of donor and acceptor groups can lead to remarkable NLO properties. physchemres.org

Advanced Materials Science Applications of Benzofuran Derivatives Focus on Photonic and Electronic Materials

Organic Light-Emitting Diodes (OLEDs) as Emitters and Host Materials

Benzofuran (B130515) derivatives are promising candidates for use in Organic Light-Emitting Diodes (OLEDs), serving as both the emissive material and the host for phosphorescent dopants. The performance of such materials is highly dependent on their chemical structure, which influences their thermal stability, charge transport characteristics, and photophysical properties.

While direct studies on 6-Cyano-3-phenylbenzofuran in OLEDs are not prevalent in the current literature, the characteristics of related compounds offer valuable insights. For instance, benzophenone-based derivatives have been extensively studied as host materials for phosphorescent OLEDs (PhOLEDs). mdpi.com These materials often exhibit high thermal decomposition temperatures and glass transition temperatures, ensuring the morphological stability of the device. mdpi.com The introduction of a cyano group, a strong electron-withdrawing group, is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) level, which can facilitate electron injection and transport. Furthermore, the phenyl group at the 3-position can enhance the thermal stability and influence the molecular packing in the solid state, which is crucial for efficient charge transport.

In the context of emitters, particularly for achieving thermally activated delayed fluorescence (TADF), donor-acceptor (D-A) structures are often employed. Bicarbazole-benzophenone based D-A-D derivatives have been synthesized and shown to be bifunctional, acting as both emitters and hosts in deep-blue and green OLEDs. mdpi.com It is conceivable that 6-Cyano-3-phenylbenzofuran could be incorporated into such D-A structures, where the cyano-substituted benzofuran acts as the acceptor unit.

Table 1: Representative Performance of Benzophenone-based Host Materials in Green TADF-OLEDs

| Host Material | Emitter (dopant) | Device Structure | Max. EQE (%) |

| HB3 | (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) | ITO/TAPC (30 nm)/Host:20 wt% Emitter (20 nm)/TPBi (50 nm)/LiF (1 nm)/Al (100 nm) | 18.5 |

| HB5 | (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) | ITO/TAPC (30 nm)/Host:20 wt% Emitter (20 nm)/TPBi (50 nm)/LiF (1 nm)/Al (100 nm) | 19.2 |

This table presents data for benzophenone-based host materials to illustrate the potential of related structures. Data for 6-Cyano-3-phenylbenzofuran is not currently available.

Organic Solar Cells (OSCs) as Donor or Electron Transfer Materials

The field of organic photovoltaics has seen significant advancements through the design of novel donor and acceptor materials. Furan (B31954) and its derivatives, including benzofuran, are recognized for their potential in OSCs due to their favorable electronic properties and structural versatility. nih.gov A review of furan-based semiconductor materials highlights their role in achieving high power conversion efficiencies (PCEs). nih.gov

Thieno[2,3-f]benzofuran-based conjugated polymers have been successfully employed as donor materials in polymer solar cells, demonstrating the utility of the benzofuran moiety in photovoltaic applications. researchgate.net The incorporation of a cyano group into a potential donor material like 6-Cyano-3-phenylbenzofuran would likely modulate its electronic energy levels. The strong electron-withdrawing nature of the cyano group would lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO levels. A lower HOMO level is generally associated with a higher open-circuit voltage (Voc) in a solar cell.

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

The charge transport properties of organic semiconductors are fundamental to their performance in devices like Organic Field-Effect Transistors (OFETs). The molecular structure, particularly the nature and position of substituents, plays a critical role in determining the charge carrier mobility.

Studies on the impact of aromatic substituents like phenyl groups have shown that they directly influence the structure-property relationship of conjugated semiconducting molecules. rsc.org The phenyl group in 6-Cyano-3-phenylbenzofuran can affect the intermolecular packing and orbital overlap, which are key to efficient charge transport.

The cyano group is known to enhance electron transport in organic semiconductors. For example, a single crystal of a cyano-substituted oligo(p-phenylene vinylene) has demonstrated high and balanced hole and electron mobilities in an OFET. rsc.org This suggests that the cyano group in 6-Cyano-3-phenylbenzofuran could promote n-type (electron) or ambipolar charge transport. The combination of the electron-withdrawing cyano group and the π-conjugated phenyl group on the benzofuran core could lead to a material with interesting and potentially high-performance charge transport characteristics. Research on diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide has shown that it exhibits electron-dominated charge transport. researchgate.net

Table 2: Charge Carrier Mobilities of a Representative Cyano-Substituted Organic Semiconductor

| Compound | Electrode Configuration | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| 1,4-bis(2-cyano-2-phenylethenyl)benzene | Symmetric Gold | 0.239 | 0.745 |

This table showcases the balanced charge transport in a cyano-substituted molecule, highlighting the potential impact of the cyano group. Data for 6-Cyano-3-phenylbenzofuran is not currently available.

Development of Fluorescent Materials and Dyes

Benzofuran derivatives are known to exhibit fluorescence, and their emission properties can be tuned by chemical modification. nih.gov The introduction of donor and acceptor groups can lead to intramolecular charge transfer (ICT) states, which often result in solvatochromism and can be exploited for sensing applications.

The 6-cyano-3-phenylbenzofuran structure contains a potential donor-acceptor framework, with the phenyl group acting as a weak donor and the cyano group as a strong acceptor. This could lead to interesting fluorescent properties. Theoretical and experimental studies on other benzofuran derivatives have shown that the position of substituents significantly impacts the absorption and emission wavelengths. nih.gov The rigid benzofuran core is beneficial for achieving high fluorescence quantum yields by reducing non-radiative decay pathways.

Photochromic Materials

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key property for applications such as optical switches and data storage. The benzofuran scaffold has been incorporated into photochromic molecules. For example, benzofuran-phenanthrene and benzofuran-pyrene hybrids have been synthesized and their photophysical properties studied. rsc.orgresearchgate.net Additionally, vinylidene-naphthofurans have been shown to exhibit photochromism at room temperature in the solid state. researchgate.net

While there is no specific research on the photochromic properties of 6-Cyano-3-phenylbenzofuran, its conjugated system could potentially be integrated into larger photochromic systems. The electronic influence of the cyano and phenyl groups could be used to tune the absorption wavelengths of the different isomeric states.

Building Blocks for Conjugated Polymers

Conjugated polymers are a class of materials with a wide range of applications in organic electronics. The properties of these polymers are determined by the monomer units from which they are constructed. Benzofuran derivatives can be used as building blocks for such polymers. researchgate.netrsc.org

The functional groups on 6-Cyano-3-phenylbenzofuran would allow it to be incorporated into a polymer backbone through various polymerization techniques. For example, if the phenyl group were to be functionalized with a reactive site (e.g., a bromine or boronic ester), it could undergo cross-coupling reactions to form a conjugated polymer. The presence of the cyano group in the repeating unit would be expected to influence the electronic properties of the resulting polymer, such as its band gap and charge transport characteristics. The synthesis of conjugated polymers from ladderized anthanthrene (B94379) units demonstrates how complex aromatic structures can be used to create materials with tailored electronic properties. nih.gov

Future Research Directions and Emerging Trends in 6 Cyano 3 Phenylbenzofuran Chemistry

Exploration of Novel Synthetic Methodologies (e.g., enhanced control of substituent migration)

The development of efficient and regioselective synthetic routes to substituted benzofurans is a cornerstone of ongoing research. While classical methods exist, future efforts are likely to focus on novel catalytic strategies that offer milder conditions, higher yields, and greater functional group tolerance. A significant challenge in benzofuran (B130515) synthesis is controlling the position of substituents, an issue that future methodologies aim to address with greater precision.

Recent advancements in metal-catalyzed reactions, such as those employing palladium, copper, and gold, have opened new avenues for benzofuran synthesis. nih.govacs.org For instance, palladium-catalyzed direct C-H arylation offers a powerful tool for creating 2-arylbenzofurans, and adapting these methods for substrates like those leading to 6-Cyano-3-phenylbenzofuran is a promising research direction. nih.gov A key area of future exploration will be the development of ligand and catalyst systems that can precisely control the regioselectivity of C-H functionalization, preventing the formation of undesired isomers.

Another emerging trend is the use of ortho-quinone methides (o-QMs) as reactive intermediates. A novel approach involves the [4+1] cycloaddition of in situ generated o-QMs with isocyanides to construct 2-aminobenzofurans. nih.gov Exploring the applicability of this strategy for the synthesis of other substituted benzofurans, including those with a cyano group at the 6-position, could provide a more direct and efficient route.

Future research will also likely focus on methods that allow for the late-stage functionalization of the benzofuran core, enabling the rapid generation of diverse analogues of 6-Cyano-3-phenylbenzofuran for screening and optimization of properties.

Table 1: Emerging Synthetic Strategies for Benzofuran Derivatives

| Catalytic System | Reaction Type | Key Advantages | Potential for 6-Cyano-3-phenylbenzofuran |

| Palladium/Copper | Sonogashira Coupling / Intramolecular Cyclization | High efficiency for coupling terminal alkynes and iodophenols. nih.govacs.org | Applicable for constructing the core benzofuran structure from appropriately substituted precursors. |

| Gold/Silver | Friedel-Crafts Propargylation / Michael Addition | Excellent yields for the synthesis of benzofuran derivatives from phenols and propynols. nih.gov | Offers a potential route using substituted phenols to introduce the desired cyano group. |

| Scandium(III) triflate | [4+1] Cycloaddition | Mild conditions and good yields for the synthesis of 2-aminobenzofurans from o-hydroxybenzhydryl alcohols. nih.gov | Could be adapted for different substitution patterns, although direct synthesis of the cyano-substituted variant needs investigation. |

| Catalyst-Free | Cascade Reactions | Environmentally friendly approach using nitroepoxides and salicylaldehydes. acs.org | A green alternative that could be explored for the synthesis of the target molecule. |

Advanced Functionalization and Derivatization Strategies for Targeted Properties

The functionalization of the 6-Cyano-3-phenylbenzofuran scaffold is a key area for future research, aimed at fine-tuning its properties for specific applications. The introduction of various substituents at different positions on the benzofuran ring system can dramatically alter its biological activity and material characteristics. mdpi.comrsc.org

For therapeutic applications, the introduction of moieties such as halogens, which can enhance cytotoxic properties due to their hydrophobic and electron-donating nature, is a promising strategy. mdpi.com The position of these substituents is critical, with para-substitution on the phenyl ring often leading to maximum activity. mdpi.com Future work could involve the synthesis of a library of 6-Cyano-3-phenylbenzofuran derivatives with systematic variations in the substitution pattern of the phenyl ring to explore structure-activity relationships (SAR).

Furthermore, the creation of hybrid molecules, where the 6-Cyano-3-phenylbenzofuran core is linked to other pharmacologically active heterocycles like triazoles, piperazines, or imidazoles, presents an exciting avenue for developing novel therapeutic agents with potentially synergistic effects. mdpi.com

In the context of materials science, derivatization can be used to modulate the electronic properties, solubility, and solid-state packing of 6-Cyano-3-phenylbenzofuran. For example, attaching long alkyl chains could improve processability for device fabrication, while introducing strong electron-donating or electron-withdrawing groups could tune the energy levels for applications in organic electronics.

Further Elucidation of Structure-Property Relationships for Tunable Materials

A deep understanding of the relationship between the molecular structure of 6-Cyano-3-phenylbenzofuran derivatives and their resulting properties is crucial for the rational design of new materials with tailored functionalities. The cyano group at the 6-position and the phenyl group at the 3-position already confer specific electronic characteristics, but further modifications can lead to a wide range of tunable properties.

Systematic studies are needed to correlate substituent effects with photophysical and electrochemical properties. For instance, the introduction of electron-donating or electron-withdrawing groups on the 3-phenyl ring can modulate the HOMO and LUMO energy levels, thereby affecting the absorption and emission spectra, as well as the charge transport characteristics. researchgate.net Computational modeling, in conjunction with experimental validation, will play a vital role in predicting these properties and guiding synthetic efforts.

The influence of substituents on the solid-state organization of these molecules is another critical area of investigation. The planarity of the benzofuran ring system can promote π-stacking, which is essential for efficient charge transport in organic electronic devices. mdpi.com Understanding how different functional groups affect the intermolecular interactions and crystal packing will be key to optimizing the performance of materials based on 6-Cyano-3-phenylbenzofuran.

Table 2: Influence of Substituents on Benzofuran Properties

| Substituent Type | Position | Potential Effect |

| Electron-withdrawing groups (e.g., -NO2, -CF3) | Phenyl ring | Lowering of HOMO/LUMO levels, potential for n-type semiconductivity. jst.go.jp |

| Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Phenyl ring | Raising of HOMO/LUMO levels, enhanced fluorescence. researchgate.net |

| Halogens (e.g., -F, -Cl, -Br) | Benzofuran or Phenyl ring | Increased hydrophobicity, potential for enhanced biological activity. mdpi.com |

| Alkyl chains | Various positions | Improved solubility and processability for device fabrication. |

| Heterocyclic moieties | Various positions | Creation of hybrid molecules with novel biological or electronic properties. mdpi.com |

Integration into Advanced Organic Electronic Device Architectures

Benzofuran-based compounds have shown promise as active materials in organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their high fluorescence and rigid conjugated structures. researchgate.netcnr.it The specific structure of 6-Cyano-3-phenylbenzofuran, with its electron-withdrawing cyano group and extended π-conjugation, makes it an attractive candidate for such applications.

Future research should focus on the synthesis and characterization of 6-Cyano-3-phenylbenzofuran and its derivatives as semiconductors in OFETs. By tuning the molecular structure, it may be possible to achieve high charge carrier mobilities and desirable on/off ratios. The investigation of thin-film deposition techniques and their impact on molecular ordering and device performance will be crucial.

In the realm of OLEDs, the high quantum yield of some benzofuran derivatives suggests that 6-Cyano-3-phenylbenzofuran could be a promising luminophore. researchgate.net Research efforts could be directed towards designing derivatives that emit at different wavelengths, covering the full visible spectrum. Furthermore, the development of host-guest systems incorporating 6-Cyano-3-phenylbenzofuran could lead to highly efficient and stable OLEDs.

The integration of these molecules into more complex architectures, such as organic solar cells and sensors, also represents a fertile ground for future investigations. The ability to tune the electronic properties through chemical modification makes 6-Cyano-3-phenylbenzofuran a versatile building block for a new generation of organic electronic devices.

Sustainable and Green Chemistry Innovations for Benzofuran Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies in organic chemistry. Future research on the synthesis of 6-Cyano-3-phenylbenzofuran will undoubtedly be driven by the need for more sustainable and environmentally benign processes.

This includes the use of greener solvents, such as deep eutectic solvents (DES), which have been shown to be effective in the synthesis of benzofuran derivatives. nih.govacs.org Catalyst-free and solvent-free reaction conditions are also highly desirable and have been successfully applied to the synthesis of some heterocyclic compounds. researchgate.net Exploring such conditions for the synthesis of 6-Cyano-3-phenylbenzofuran could significantly reduce the environmental impact of its production.

The use of renewable starting materials is another key aspect of green chemistry. While many current syntheses rely on petroleum-derived precursors, future research could explore routes that utilize biomass-derived feedstocks. elsevier.es Additionally, the development of catalytic systems that operate at lower temperatures and with higher atom economy will be a major focus. elsevier.es This includes the use of earth-abundant metal catalysts as alternatives to precious metals like palladium.

Ultimately, the goal is to develop synthetic pathways to 6-Cyano-3-phenylbenzofuran that are not only efficient and high-yielding but also safe, energy-efficient, and based on renewable resources, aligning the advancement of chemical synthesis with the principles of sustainability. benthamdirect.com

Q & A

Q. Methodological Tip :

- Step 1 : Optimize precursor solubility using polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.

- Step 2 : Monitor reaction progress via TLC or HPLC, targeting intermediates with distinct UV absorption.

How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in benzofuran derivatives?

Basic

1H and 13C NMR are critical for confirming substituent positions. For example, in 3-alkoxy-2-(benzofuran-3-yl)benzofurans, ethoxy groups produce distinct δ 1.3–1.4 ppm (triplet, CH3) and δ 4.0–4.2 ppm (quartet, CH2) signals, while aromatic protons show splitting patterns indicative of substitution . X-ray crystallography provides unambiguous confirmation of regiochemistry, as seen in derivatives like 3k (melting point 74–76°C, crystal structure resolved) .

Q. Experimental Design :

- Electronic Analysis : Use DFT calculations to map electrostatic potential surfaces, identifying reactive hotspots.

- Kinetic Studies : Compare reaction rates of cyano vs. ethoxy derivatives in nucleophilic substitution .

What computational tools predict the spectroscopic properties and reactivity of 6-Cyano-3-phenylbenzofuran?

Q. Methodological

- NIST Chemistry WebBook : Provides reference IR and NMR spectra for validating synthetic products .

- Density Functional Theory (DFT) : Predicts 13C NMR shifts (error margin ±3 ppm) and reaction transition states. For example, B3LYP/6-31G* models accurately replicated benzofuran vibrational modes .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, aiding in solvent selection for crystallization .

Q. Workflow :

Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.

Calculate NMR chemical shifts with GIAO approximation.

Validate against experimental data (e.g., PubChem entries) .

How can researchers address contradictions in reported synthetic yields for benzofuran derivatives?

Advanced

Yield discrepancies often arise from:

- Impurity profiles : Side products (e.g., di- vs. mono-cyanated isomers) may skew isolated yields. Use HPLC-MS to quantify purity .

- Catalyst deactivation : Trace moisture or oxygen can inhibit Pd catalysts. Employ Schlenk techniques for air-sensitive reactions .

- Solvent effects : Polar solvents (e.g., DMSO) may stabilize intermediates differently than non-polar analogs.

Q. Resolution Strategy :

- Replicate reactions under inert atmospheres.

- Compare yields across multiple purification methods (e.g., column chromatography vs. recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.